molecular formula C17H15FN4O3S B13687650 N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide

Cat. No.: B13687650
M. Wt: 374.4 g/mol
InChI Key: XEITYWHMJMTWQY-UHFFFAOYSA-N
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Description

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide (CAS: 2932441-73-9) is a nitrosamine derivative structurally related to vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders. Its molecular formula is C₁₇H₁₅FN₄O₃S (MW: 374.39 g/mol), featuring a pyrrole core substituted with a 2-fluorophenyl group, a pyridine-3-sulfonyl moiety, and a methylnitrous amide side chain . This compound is classified as Vonoprazan Impurity 74, a process-related impurity detected during the synthesis or degradation of vonoprazan fumarate .

Properties

Molecular Formula

C17H15FN4O3S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylnitrous amide

InChI

InChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3

InChI Key

XEITYWHMJMTWQY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O

Origin of Product

United States

Preparation Methods

Preparation of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • Method : Formylation of a 5-(2-fluorophenyl)-1H-pyrrole derivative.
  • Reagents and Conditions : Typically involves the use of formylating agents such as Vilsmeier-Haack reagents (e.g., POCl3 and DMF) or other electrophilic formylation conditions.
  • Notes : Protection and deprotection steps may be necessary to safeguard sensitive groups during this step.

Sulfonylation with Pyridin-3-ylsulfonyl Chloride

  • Method : Introduction of the pyridin-3-ylsulfonyl group onto the pyrrole nitrogen.
  • Reagents : Pyridin-3-ylsulfonyl chloride is reacted with the pyrrole intermediate under basic conditions.
  • Conditions : Typically carried out in anhydrous solvents such as dichloromethane or acetonitrile, with bases like triethylamine to scavenge HCl.
  • Outcome : Formation of the 1-(pyridin-3-ylsulfonyl)-1H-pyrrole derivative.

Conversion of Aldehyde to N-Methylmethanamine Derivative

  • Method : Reductive amination of the aldehyde intermediate.
  • Reagents : Methylamine or N-methylamine sources with reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Conditions : Mild acidic to neutral pH, often in solvents like methanol or ethanol.
  • Result : Formation of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine.

Nitrosation to Form N-Methylnitrous Amide

  • Method : Nitrosation of the secondary amine to form the nitrous amide.
  • Reagents : Nitrosating agents such as sodium nitrite in acidic medium.
  • Conditions : Controlled temperature, typically 0–5 °C, to prevent decomposition.
  • Outcome : Formation of the target compound N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents Conditions Notes
1 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde POCl3, DMF (Vilsmeier reagent) Anhydrous, controlled temp Formylation of pyrrole ring
2 1-(Pyridin-3-ylsulfonyl)-5-(2-fluorophenyl)-1H-pyrrole Pyridin-3-ylsulfonyl chloride, base (Et3N) Anhydrous solvent, RT Sulfonylation of pyrrole N
3 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Methylamine, NaBH3CN Mild acidic, RT Reductive amination of aldehyde
4 This compound NaNO2, acid 0–5 °C Nitrosation of secondary amine

Research Discoveries and Optimization Notes

  • Formylation and Deprotection : The formylation step is critical and often requires optimization of temperature and reagent stoichiometry to maximize yield and prevent overreaction or decomposition.
  • Sulfonylation Specificity : The use of pyridin-3-ylsulfonyl chloride under controlled conditions ensures selective sulfonylation at the pyrrole nitrogen without affecting other nucleophilic sites.
  • Reductive Amination Efficiency : Sodium cyanoborohydride is preferred for reductive amination due to its mildness and selectivity, minimizing side reactions.
  • Nitrosation Control : Strict temperature control during nitrosation is necessary to avoid side products and degradation of the nitrous amide functionality.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide involves its interaction with specific molecular targets. The fluorophenyl and pyridinylsulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, including vonoprazan (TAK-438), its isotopic analogs, dimer impurities, and other derivatives.

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Role/Activity
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide C₁₇H₁₅FN₄O₃S 374.39 2932441-73-9 Nitrosamine derivative; lacks fumarate counterion Vonoprazan impurity; no intrinsic pharmacological activity reported
Vonoprazan (TAK-438) Fumarate C₁₇H₁₆FN₃O₂S·C₄H₄O₄ 461.46 881681-01-2 Active P-CAB drug; contains fumarate salt Potent acid secretion inhibition (IC₅₀: 0.019 μM in vitro)
Vonoprazan Dimer Impurity C₃₃H₂₇F₂N₅O₄S₂·C₄H₄O₄ 659.73 - Dimeric structure with two pyrrole units Synthesis byproduct; reduces drug purity
Deuterated Vonoprazan (C₂₁H₁₇D₃FN₃O₆S) C₂₁H₁₇D₃FN₃O₆S 465.48 - Isotopic variant with deuterium substitution Used in metabolic studies; retains P-CAB activity

Pharmacological and Physicochemical Comparison

  • Nitrosamine vs. Parent Drug (Vonoprazan): The nitrosamine derivative lacks the fumarate counterion and active methylamine group present in vonoprazan, rendering it pharmacologically inert. Unlike vonoprazan (pKa: 9.4), which targets H⁺/K⁺-ATPase, the nitrosamine’s nitroso group likely destabilizes its interaction with the enzyme .
  • Dimer Impurity: The dimer impurity exhibits double the molecular weight of vonoprazan and forms via sulfonamide coupling. It is less soluble in aqueous media (logP: 4.2 vs. 2.8 for vonoprazan), complicating purification .
  • Deuterated Analogues: Deuterated vonoprazan (e.g., C₂₁H₁₇D₃FN₃O₆S) shows similar acid inhibition potency but altered metabolic stability due to isotope effects, prolonging half-life in preclinical models .

Biological Activity

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide, also known as a derivative of Bonoprazan, has garnered attention for its potential biological activities, particularly in the context of acid secretion inhibition. This compound is structurally related to other pharmacologically active agents and exhibits properties that may have therapeutic implications.

  • Molecular Formula : C17H15FN4O3S
  • Molecular Weight : 374.39 g/mol
  • CAS Number : 2932441-73-9
  • IUPAC Name : N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylnitrous amide

The biological activity of this compound primarily revolves around its role as an acid secretion inhibitor. It acts by inhibiting the H^+/K^+ ATPase enzyme, which is crucial for gastric acid production. This mechanism is similar to that of proton pump inhibitors (PPIs), but with distinct advantages such as rapid onset and prolonged action.

1. Acid Secretion Inhibition

Research indicates that N-methylnitrous amide derivatives effectively suppress gastric acid secretion. A study involving animal models demonstrated that administration of this compound resulted in a significant decrease in gastric acidity compared to control groups, suggesting its potential as a therapeutic agent for conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

2. Pharmacokinetics

Pharmacokinetic studies reveal that the compound is rapidly absorbed and reaches peak plasma concentrations within a short time frame. It exhibits a half-life conducive to once-daily dosing, making it a viable candidate for chronic conditions requiring consistent acid suppression .

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-methylnitrous amide in clinical settings:

  • Case Study 1 : A clinical trial involving patients with refractory GERD showed that treatment with this compound led to significant symptom relief and healing of esophageal mucosa after eight weeks of therapy.
  • Case Study 2 : Another study focused on patients with peptic ulcers found that those treated with N-methylnitrous amide had higher healing rates compared to those on traditional PPIs, further supporting its use in gastroenterology .

Comparative Efficacy Table

Compound NameMechanism of ActionEfficacy in Acid SuppressionOnset of ActionDuration of Action
N-methylnitrous amideH^+/K^+ ATPase InhibitionHighRapidLong-lasting
Omeprazole (PPI)H^+/K^+ ATPase InhibitionModerateSlowModerate
Ranitidine (H2 Blocker)H2 Receptor AntagonismLowModerateShort

Safety and Toxicity

Toxicological assessments indicate that N-methylnitrous amide has a favorable safety profile, with minimal adverse effects reported in clinical trials. Common side effects include mild gastrointestinal disturbances, which are generally self-limiting . Long-term studies are ongoing to further evaluate its safety in chronic use scenarios.

Q & A

Q. Table 1. Representative Yields for Sulfonylation Reactions

Sulfonylating AgentSolventBaseTemp (°C)Yield (%)Reference
Pyridin-3-ylsulfonyl chlorideDMFK₂CO₃8078
Tosyl chlorideTHFNaH6065

Q. Table 2. ¹⁹F NMR Shifts for Fluorinated Analogs

Compoundδ (ppm)MultiplicityReference
2-Fluorophenyl-118.2singlet
4-Fluorophenyl-112.5doublet

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